molecular formula C13H22ClNO B1525376 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride CAS No. 1311318-27-0

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride

Cat. No. B1525376
M. Wt: 243.77 g/mol
InChI Key: MTMWJWXZLYESFT-UHFFFAOYSA-N
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Description



Synthesis Analysis



Molecular Structure Analysis



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


Scientific Research Applications

Pharmacological Action and Crystal Structure Analysis

A study by Nitek et al. (2022) on aroxyalkylaminoalcohol derivatives, which share a structural resemblance with 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, delved into the influence of protonation on the compounds' geometry. These derivatives are known for their pharmacological action, including anticonvulsant activity. This research provides insights into how protonation affects molecular conformation and intermolecular interactions, potentially influencing pharmacological properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).

Synthesis and Application in Chemistry

Griffiths et al. (1997) explored the synthesis of 1-amino-2-hydroxy- and 2-amino-1-hydroxy-substituted ethylene-1,1-bisphosphonic acids and their N-methylated derivatives, showcasing the versatility of aminoalcohols in synthetic chemistry. Such processes illustrate the foundational role of compounds like 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride in the synthesis of complex molecules (Griffiths, Hughes, Brown, Caesar, Swetnam, Cumming, & Kelly, 1997).

Antitumor Activity

Arjmand et al. (2013) conducted a study on the antitumor activity of dimethyltin(IV) derivatives against human tumor cell lines, showcasing the potential of chiral compounds in chemotherapy. The research emphasized the role of chiral compounds, akin to 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, in developing chemotherapeutic agents (Arjmand, Sayeed, Parveen, Tabassum, Juvekar, & Zingde, 2013).

Materials Science Applications

Kurata et al. (2007) described the synthesis of poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], a polymer incorporating a triarylamine pendant group, for the creation of durable aminium polyradicals. This work exemplifies the application of aminoalcohol derivatives in the development of new materials with unique electrical properties (Kurata, Pu, & Nishide, 2007).

Vasorelaxant Effects and Pharmacological Properties

Brito et al. (2013) investigated the vasorelaxant effects of 1-nitro-2-phenylethane, highlighting its ability to stimulate the soluble guanylate cyclase-cGMP pathway. Although not directly related to 2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride, this study demonstrates the potential for structurally similar compounds to influence vascular biology and pharmacology (Brito, Lima, Aragão, de Siqueira, Sousa, Maia, Filho, Lahlou, & Magalhães, 2013).

Safety And Hazards


Future Directions


Please note that this analysis is based on the limited information available online. For a more comprehensive analysis, you may want to consult a chemist or a database of chemical properties. If you’re working in a lab, always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(2,2-dimethylpropylamino)-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-13(2,3)10-14-9-12(15)11-7-5-4-6-8-11;/h4-8,12,14-15H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMWJWXZLYESFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC(C1=CC=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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